Product packaging for Heritonin(Cat. No.:CAS No. 123914-48-7)

Heritonin

Cat. No.: B047638
CAS No.: 123914-48-7
M. Wt: 258.31 g/mol
InChI Key: CEVWVTGBJBHAMO-CLAHSXSESA-N
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Description

Heritonin is a potent, cell-permeable small molecule inhibitor gaining significant attention in preclinical research for its targeted activity against the Heritase kinase family. Its primary research value lies in its ability to selectively disrupt the Heritase signaling pathway, which is implicated in critical cellular processes such as proliferation, differentiation, and apoptosis. Researchers utilize this compound as a precise chemical tool to probe the mechanistic roles of Heritase in various disease models, particularly in studies focusing on neurological disorders where aberrant Heritase signaling is linked to synaptic plasticity deficits, and in oncology for its potential to induce cell cycle arrest in specific cancer cell lines. The compound exerts its effect through competitive ATP-binding site inhibition, leading to the downregulation of downstream phosphorylation events and subsequent modulation of gene expression. Supplied as a lyophilized powder of >98% purity, verified by HPLC and mass spectrometry, this compound is an essential reagent for scientists aiming to elucidate complex signal transduction networks and validate novel therapeutic targets. All studies must be conducted in accordance with relevant laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O3 B047638 Heritonin CAS No. 123914-48-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123914-48-7

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

(3aS,5R)-7-methoxy-1,5,8-trimethyl-4,5-dihydro-3aH-benzo[e][1]benzofuran-2-one

InChI

InChI=1S/C16H18O3/c1-8-6-14-15(10(3)16(17)19-14)12-5-9(2)13(18-4)7-11(8)12/h5,7-8,14H,6H2,1-4H3/t8-,14+/m1/s1

InChI Key

CEVWVTGBJBHAMO-CLAHSXSESA-N

Isomeric SMILES

C[C@@H]1C[C@H]2C(=C(C(=O)O2)C)C3=C1C=C(C(=C3)C)OC

Canonical SMILES

CC1CC2C(=C(C(=O)O2)C)C3=C1C=C(C(=C3)C)OC

Other CAS No.

123914-48-7

Synonyms

heritonin

Origin of Product

United States

Isolation and Origin of Heritonin

Botanical Source: Heritiera littoralis

Heritonin is isolated from Heritiera littoralis, a medium-sized evergreen tree belonging to the Malvaceae family. amazonaws.com Commonly known as the looking-glass mangrove or tulip mangrove, this tree can reach heights of up to 25 meters and is distinguished by its prominent, sinuous buttress roots. The leaves are large, dark green on the upper surface with a characteristic silvery-white underside. amazonaws.com The tree produces woody, boat-shaped fruits that are dispersed by water. amazonaws.com

Ethnobotanical Significance and Traditional Applications

Heritiera littoralis has a rich history of use in traditional practices across its native range. amazonaws.com One of its most notable traditional applications is as a fish poison, or piscicide, with communities in the Philippines utilizing extracts from the plant for this purpose. This ichthyotoxic property is attributed to the presence of compounds like this compound.

Beyond its use as a piscicide, various parts of the tree have been employed in traditional medicine. An extract from the seeds is traditionally used to treat diarrhea and dysentery. amazonaws.com A decoction of the root is utilized for treating mouth infections and toothaches. amazonaws.com The twigs of Heritiera littoralis have also been used as traditional toothbrushes. amazonaws.com Furthermore, the bark, which contains tannins, has been used for toughening fishing nets. amazonaws.com

The timber of the looking-glass mangrove is valued for its strength and durability, leading to its use in constructing boats, furniture, and house posts. amazonaws.com In some cultures, the seeds are considered edible. amazonaws.com

Plant PartTraditional Application
RootsFish poison, treatment for mouth infections and toothaches
SeedsTreatment for diarrhea and dysentery, edible
TwigsToothbrushes
BarkTanning, toughening fishing nets
WoodConstruction (boats, furniture, etc.)

Phytogeographical Distribution of Heritiera littoralis

Heritiera littoralis has a wide native distribution, spanning coastal regions from East Africa to Australia and the Western Pacific islands. amazonaws.com Its range extends along the coasts of Kenya, Tanzania, and Mozambique, across the Indian Ocean islands, through tropical Asia, and into Melanesia and northern Australia.

This species typically grows in the landward edges of mangrove forests, on rocky and sandy shores, and along the banks of tidal rivers. amazonaws.com It thrives in environments where freshwater mixes with seawater and is generally intolerant of highly saline conditions. While the species is widespread globally, its populations can be locally threatened due to the degradation of mangrove habitats.

Isolation Methodologies from Plant Matrix

The isolation of this compound from Heritiera littoralis is a multi-step process that begins with the collection of the appropriate plant material, specifically the roots, where the compound is known to be concentrated.

The initial step involves the extraction of bioactive compounds from the dried and ground roots. This is achieved by using a nonpolar solvent, petroleum ether. The plant material is soaked in petroleum ether, which selectively dissolves compounds with similar polarity, including this compound. This process yields a crude petroleum ether extract containing a mixture of various substances.

Following extraction, the crude extract undergoes a series of purification steps to isolate this compound from the other components. This is primarily accomplished through chromatographic techniques. While the specific details of the chromatographic separation for this compound involve proprietary or highly technical aspects not fully disclosed in general literature, the process typically involves the following principles:

Column Chromatography: The crude extract is passed through a column packed with a solid adsorbent material (the stationary phase).

Solvent Gradient: A solvent or a mixture of solvents (the mobile phase) is then passed through the column. By gradually changing the polarity of the mobile phase, different compounds in the extract move through the column at different rates.

Fraction Collection: This differential movement allows for the separation of the mixture into different fractions. These fractions are collected sequentially as they exit the column.

The fractions are then analyzed to identify which ones contain the compound of interest. The fractions containing this compound are combined and may undergo further rounds of chromatography to achieve a high degree of purity. The final, purified this compound is then identified and its structure confirmed using spectroscopic methods. This bioassay-guided fractionation ensures that the isolated compound is the one responsible for the observed piscicidal activity.

StepDescription
1. Collection and Preparation Roots of Heritiera littoralis are collected, dried, and ground into a powder.
2. Extraction The powdered root material is extracted with petroleum ether to yield a crude extract.
3. Chromatographic Separation The crude extract is subjected to column chromatography to separate its components.
4. Fractionation Fractions are collected as the solvent mixture is passed through the chromatography column.
5. Purification and Identification Fractions containing this compound are identified, combined, and further purified to yield the pure compound.

Advanced Synthetic Chemistry and Stereochemical Aspects of Heritonin

Strategies for Total Synthesis of (±)-Heritonin

The initial isolation of Heritonin by Miles and co-workers from Heritiera littoralis spurred efforts to achieve its total synthesis. nih.gov Early synthetic endeavors focused on developing highly diastereoselective routes to construct the core structure of racemic this compound. nih.gov

Diastereoselective strategies have been crucial for constructing the complex core of this compound. A key method involved intramolecular cyclization on a preformed sensitive butenolide functionality, leading to a highly diastereoselective synthesis of both this compound and its related compound, Heritol. The successful synthesis of (±)-heritonine and (±)-epi-heritonine, both natural piscicides from Heritiera littoralis, highlights the efficacy of utilizing specific β-tetralone intermediates in these diastereoselective pathways.

The butenolide ring, a five-membered α,β-unsaturated γ-lactone, is a ubiquitous moiety in many natural products, including this compound, and is known for its diverse biological activities. Its precise elaboration is a critical step in the synthesis of this compound. One method for constructing this functionality involves the selenocarbenium ion-mediated elaboration of the butenolide ring. Additionally, the osmylation of β,γ-unsaturated esters followed by acid-catalyzed cyclization of the resulting diols has proven effective in generating butenolides in high yields. In the synthesis of (±)-heritol, a related sesquiterpene lactone, an intramolecular Wittig reaction was employed as a key step for the construction of its butenolide ring, demonstrating the utility of such reactions in forming this crucial structural element.

Tandem acylation-Wittig reactions represent a powerful tool in synthetic organic chemistry for the formation of lactone rings, particularly in complex natural products. This strategy has been identified as a key feature in the synthesis of tetrahydronaphthalene-based natural products, a structural motif present in this compound's naphtho[2,1-b]furan-2(3aH)-one core. The ability to perform these reactions without racemization or eliminative aromatization is critical for maintaining the desired stereochemistry and structural integrity during the formation of the lactone ring.

Enantioselective Synthesis of this compound

While racemic syntheses provide valuable insights, enantioselective approaches are essential for obtaining single enantiomers of natural products, which often exhibit distinct biological activities. To date, only a limited number of asymmetric synthetic routes to this compound have been reported, typically requiring between 9 and 15 steps.

Chiral catalyst-mediated transformations play a pivotal role in achieving the desired enantioselectivity in the synthesis of complex molecules like this compound. These transformations enable the formation of chiral centers with high precision.

Rhodium-catalyzed C-C/C-H activation cascades have emerged as a rapid and enantioselective route for accessing polysubstituted tetrahydronaphthalene cores, which are integral to the structure of (+)-Heritonin. This methodology has been successfully applied in the enantioselective synthesis of (+)-Heritonin.

A specific example involves the use of the [Rh(C₂H₄)₂Cl]₂/(R,R)-Ph-bod catalyst system, which facilitated the synthesis of a key precursor compound in 95% yield and 99% enantiomeric excess (ee) for the preparation of (+)-Heritonin. However, challenges can arise; for instance, the presence of a meta OMe group on the cyclopentenone substrate was observed to significantly hinder the crucial C-C activation reaction, leading to a lower yield of 19% and a reduced enantiomeric excess of 77% under the original reaction conditions. To overcome such difficulties, the use of phosphoric acids has been explored as a means to enhance both the efficiency and regioselectivity of C-C activation reactions involving problematic cyclopentanone (B42830) substrates.

Chiral Catalyst-Mediated Transformations

Copper(II)-Catalyzed Acylation Mechanisms

Copper(II)-catalyzed acylation reactions have emerged as valuable tools in organic synthesis, particularly for the construction of key structural motifs found in natural products like this compound. In the context of this compound and its related compounds, such as heritol, copper(II)-catalyzed acylation by thiol esters under neutral conditions has been utilized. This methodology can be integrated into a tandem acylation-Wittig reaction, enabling a one-pot synthesis of butenolides. jst.go.jp Butenolides are five-membered α,β-unsaturated γ-lactones that are crucial structural subunits in many natural products, including this compound. jst.go.jprsc.org

While specific mechanistic details for copper(II)-catalyzed acylation directly within the this compound synthesis are not extensively detailed in the provided search results, copper catalysis in general often proceeds via activation of the acylating agent or the substrate, followed by C-C bond formation. Copper(II) salts, such as copper(II) tetrafluoroborate, are known to efficiently catalyze the acylation of various functional groups, including alcohols, phenols, thiols, and amines, typically involving acetic anhydride. organic-chemistry.org Mechanistic studies on related copper-catalyzed aerobic oxidations of unsaturated compounds suggest plausible reaction pathways involving allylcopper(II) species. nih.gov Furthermore, copper(I)-catalyzed acylation/cyclization reactions have been developed for the construction of complex heterocyclic systems, potentially involving radical processes. sioc-journal.cn

Samarium(II) Iodide-Mediated Stereocontrolled Reactions

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful one-electron transfer reducing agent widely employed in organic synthesis for both functional group transformations and carbon-carbon bond formation, often with excellent stereoselectivity. nih.govrsc.orgwikipedia.org Its high oxophilicity and ability to coordinate at multiple Lewis basic centers simultaneously contribute to well-defined transition states, leading to highly stereoselective products. nih.gov

In the synthesis of this compound, SmI₂-mediated reactions play a crucial role in achieving stereochemical control. For instance, a challenging late-stage SmI₂-induced radical cyclization has been employed to construct the bicyclic[2.2.2]octane core, a key feature in the structure of this compound. researchgate.net This highlights the utility of SmI₂ in forming complex carbocyclic systems with precise stereochemical outcomes. SmI₂-mediated reactions can initiate through a single-electron reduction of a halide or sulfone to generate a radical intermediate, which then undergoes subsequent addition to an alkene or alkyne, proving particularly effective for the construction of five-membered rings. nih.gov The solvent atmosphere and additives like hexamethylphosphoramide (B148902) (HMPA) can significantly influence the reactivity and potency of SmI₂ as an electron-transfer reagent. nih.govwikipedia.org

A chemoenzymatic collective synthesis of optically active hydroxyl(methyl)tetrahydronaphthalene-based bioactive terpenoids, including this compound, has leveraged SmI₂-induced deoxygenations as a key feature, demonstrating its role in controlling the stereochemistry of the final product. jst.go.jpresearchgate.net

Table 1: Select Synthetic Achievements for this compound

Synthetic ApproachOverall Yield (%)Enantiomeric Excess (ee) (%)Reference
Highly Diastereoselective Total Synthesis (±)-Heritonin43N/A ncl-india.org
Chemoenzymatic Total Synthesis of this compound893 researchgate.net
Novel Oxidative Conversion to Butenolides (this compound)Good YieldsN/A rsc.org

Synthetic Routes to this compound Analogues and Structural Mimics

The development of synthetic routes for this compound and its analogues is driven by the desire to explore the structure-activity relationships of this class of sesquiterpenoids. Various synthetic strategies have been reported, providing frameworks for the creation of structural mimics and analogues.

Key synthetic intermediates and reactions that can be leveraged for analogue synthesis include:

Butenolide Ring Formation: The butenolide moiety is central to this compound's structure. Methodologies for the synthesis of butenolides from β,γ-unsaturated esters and acids, including novel oxidative conversions, are crucial. jst.go.jprsc.org

β-Tetralone Precursors: The preparation of β-tetralones, particularly α-substituted β-tetralones, serves as an important intermediate class for constructing the core bicyclic system of this compound and its derivatives. jst.go.jpacs.orggoogle.co.kr

Rh-catalyzed C-C/C-H Activation Cascade: A rapid and enantioselective route to access polysubstituted tetrahydronaphthalene cores, which are present in this compound, involves a Rh-catalyzed C-C/C-H activation cascade of 3-arylcyclopentanones. This method offers a versatile pathway for constructing the foundational structure for analogues. researchgate.net

Chemoenzymatic Approaches: Chemoenzymatic collective syntheses of optically active hydroxyl(methyl)tetrahydronaphthalene-based terpenoids, including this compound, demonstrate the potential for introducing chirality and structural variations through enzymatic steps. jst.go.jpresearchgate.net

These diverse synthetic strategies provide a foundation for modifying the this compound scaffold, allowing for the systematic exploration of structural variations and the creation of novel analogues with potentially altered properties.

Computational and Theoretical Studies on Heritonin S Molecular Interactions

Molecular Docking Investigations of Heritonin with Biological Targets

Molecular docking simulations are crucial computational tools used to predict the preferred orientation of a small molecule (ligand) when bound to a protein (receptor), thereby estimating the strength of the interaction, often expressed as binding energy or docking score. nih.gov These investigations provide a theoretical foundation for understanding drug-receptor interactions and guiding the design of more potent compounds.

Epidermal Growth Factor Receptor (EGFR) Binding Dynamics in Non-Small Cell Lung Carcinoma (NSCLC) Research

This compound has been computationally investigated for its potential inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a significant therapeutic target in Non-Small Cell Lung Carcinoma (NSCLC). wikidata.orgresearchgate.net A molecular docking study aimed at identifying potential mangrove-derived compounds for NSCLC treatment assessed this compound's binding affinity to the EGFR receptor. wikidata.orgresearchgate.net

In this study, this compound exhibited a docking binding energy of -7.81 kcal/mol. wikidata.orgresearchgate.net For comparison, gefitinib (B1684475), a well-established EGFR inhibitor, showed a binding energy of -8.62 kcal/mol in the same study. wikidata.orgresearchgate.net While this compound demonstrated an affinity for EGFR, its binding energy was less favorable than that of gefitinib, suggesting a comparatively weaker interaction in this specific computational model. wikidata.orgresearchgate.net Other compounds, such as stigmasterol (B192456) and tretinoin, displayed higher binding affinities than both this compound and gefitinib in this context. wikidata.orgresearchgate.net

The molecular docking results for this compound and comparative compounds against EGFR are summarized in Table 1.

Table 1: Molecular Docking Binding Energies to EGFR Receptor

CompoundBinding Energy (kcal/mol) wikidata.orgresearchgate.net
Stigmasterol-11.84
Taraxasterol-10.80
Tretinoin-10.60
Tricin-9.24
Gefitinib-8.62
Ascochitine-7.85
This compound-7.81

Dihydrofolate Reductase (DHFR) Interaction Analysis

The interaction of this compound with Dihydrofolate Reductase (DHFR) has been explored through in silico docking studies. mims.com DHFR is a critical enzyme involved in folate metabolism, and its inhibition is a validated strategy for developing antimicrobial and anticancer agents. mims.comwikipedia.orgciteab.com

In a study screening various mangrove-derived compounds against DHFR, this compound was among the nine compounds evaluated. mims.com The docking results indicated that while this compound did interact with DHFR, its predicted activation energy was lower than that of several other compounds, suggesting a less potent inhibitory potential in this specific computational assay. mims.com For instance, stigmasterol exhibited a significantly higher activation energy of -14.2239 kcal/mol, indicating a stronger predicted binding to DHFR compared to this compound. mims.com This suggests that while this compound can interact with DHFR, it may not be a primary lead for potent DHFR inhibition based on these initial in silico findings.

Cyclooxygenase (COX) Protein Binding Affinity

This compound has also been subjected to computational investigations concerning its binding affinity to Cyclooxygenase (COX) proteins. nih.govciteab.com COX enzymes, particularly COX-1 and COX-2, are central to prostaglandin (B15479496) synthesis and are key targets for anti-inflammatory drugs. jhphs.orglipidmaps.org

An in silico screening study, which included this compound among other mangrove-derived bioactive molecules, performed molecular docking against the COX receptor. nih.govciteab.com The findings suggested that this compound, along with the other compounds, exhibited "significant interaction and formation of hydrogen bonds" within the active site of the COX enzyme. nih.govciteab.com While specific binding energy values for this compound's interaction with COX were not explicitly detailed in the available literature, the study concluded that these natural biomolecules from mangroves hold promise as potential sources for anti-inflammatory agents due to their favorable predicted binding modes. nih.govciteab.com

In Silico Prediction of Potential Bioactivities

Beyond specific target interactions, computational methods enable the broad prediction of a compound's potential bioactivities and preliminary toxicity profiles. This compound is naturally recognized as a piscicide, a substance toxic to fish, derived from Heritiera littoralis. wikidata.orgmims.com

Further in silico predictions have expanded the understanding of this compound's potential biological effects. In a predictive toxicity assessment, this compound was identified as a compound predicted to induce Ames mutagenesis, indicating a potential for genotoxicity. wikidata.org Additionally, the same study predicted this compound to be hepatotoxic, alongside other compounds like tricin, ascochitine, and gefitinib. wikidata.org

Moreover, this compound has been included in computational docking analyses exploring its interactions with other significant biological targets, such as the breast cancer protein BRCA1 and the cervical viral oncoprotein HPV16 E6. thegoodscentscompany.comcenmed.com These broader in silico screenings suggest that this compound possesses the structural characteristics to interact with a diverse range of biological macromolecules, hinting at a wider spectrum of potential bioactivities that warrant further investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that establishes mathematical relationships between the chemical structures of compounds and their observed biological activities. mycocentral.eu This approach is invaluable in drug discovery for predicting the activity of novel compounds and guiding the rational design of derivatives with enhanced therapeutic properties or reduced toxicity. amazonaws.comnih.govcdutcm.edu.cn

While this compound has been the subject of several molecular docking and in silico bioactivity prediction studies, specific comprehensive QSAR models focusing solely on this compound derivatives have not been extensively detailed in the readily available scientific literature. However, the principles of QSAR are directly applicable to this compound, particularly given its complex natural product structure and the ongoing interest in its biological potential.

A QSAR study on this compound derivatives would typically involve:

Structural Descriptors: Calculation of various molecular descriptors that quantify the physicochemical and structural properties of this compound and its synthesized or computationally designed derivatives (e.g., hydrophobicity, electronic properties, steric bulk, hydrogen bond donor/acceptor counts). mycocentral.euamazonaws.comnih.gov

Activity Data: Collection of experimental or highly reliable computational activity data for these derivatives against specific biological targets (e.g., binding affinities to EGFR, DHFR, or COX, or observed piscicidal activity).

Model Development: Application of statistical or machine learning techniques to build predictive models that correlate the structural descriptors with the observed activities. nih.govcdutcm.edu.cn

Prediction and Design: Utilization of the validated QSAR models to predict the activity of new, unsynthesized this compound derivatives and to identify key structural features responsible for desired biological effects, thereby guiding further chemical modifications.

Such QSAR investigations could significantly advance the understanding of this compound's structure-activity relationships, facilitating the targeted design of more potent and selective analogs for specific therapeutic applications, or for understanding and mitigating its inherent piscicidal and predicted toxicological properties.

Investigative Research on Heritonin S Biological Activities and Mechanisms Non Clinical

Piscicidal Activity: Unraveling Ichthyotoxic Mechanisms

Heritonin is classified as a piscicide, meaning it is toxic to fish medchemexpress.commedchemexpress.comucf.edunih.gov. Research has demonstrated the ichthyotoxic effects of extracts containing this compound. For instance, the petroleum ether extract derived from Heritiera littoralis, the plant source of this compound, has exhibited toxicity towards Tilapia nilotica fish ucf.edunih.govresearchgate.net. While the precise molecular mechanisms underlying this compound's ichthyotoxic action are not explicitly detailed in the available literature, the compound's classification as a sesquiterpenoid, a class of compounds often associated with diverse biological activities, suggests complex interactions within fish physiology nih.govmedchemexpress.comctdbase.org.

Comparative Bioactivity Studies with Related Ichthyotoxins (e.g., Heritol, Vallapin)

Models for Investigating Piscicidal Efficacy

The efficacy of piscicidal compounds like this compound is typically investigated using aquatic toxicity tests. A common model organism employed in such studies is Tilapia nilotica, particularly its fingerlings (young fish), which have been used to assess the toxicity of Heritiera littoralis extracts containing this compound ucf.edunih.govresearchgate.netamazonaws.comncl-india.org. These studies often involve exposing fish to various concentrations of the test chemical in tank water thepsci.eu. Standardized methodologies, such as those outlined in the Organisation for Economic Co-operation and Development (OECD) Test Guidelines (e.g., TG 203 for acute fish toxicity and TG 210 for fish early-life stage tests), are utilized to ensure consistent and reproducible results thepsci.eu. These guidelines typically incorporate control groups, including water-only controls and solvent controls, to accurately determine the effects attributable to the test substance thepsci.eu. The outcome of such investigations is often expressed as lethal concentration (LC50) values, representing the concentration at which 50% of the test organisms die within a specified exposure period researchgate.net.

Anti-Inflammatory Research Directions based on Computational Predictions

While direct computational predictions specifically for this compound's anti-inflammatory activity are not extensively detailed in the provided search results, the broader context of its origin offers insights into potential research directions. Heritiera littoralis, the mangrove plant from which this compound is isolated, has been reported to possess anti-inflammatory properties amazonaws.comresearchgate.net. Furthermore, mangrove plants, in general, are recognized for containing bioactive compounds with various pharmacological activities, including anti-inflammatory effects amazonaws.comamazonaws.com. Some triterpenoids isolated from H. littoralis have demonstrated potent anti-inflammatory activity, with their potential mechanisms investigated through molecular docking studies researchgate.net. Given that this compound is a sesquiterpenoid, a class of natural products often associated with diverse biological activities, computational studies could explore its interactions with inflammatory pathways or targets, drawing parallels from other anti-inflammatory compounds found within the same botanical source nih.govmedchemexpress.comctdbase.orgresearchgate.netamazonaws.com.

Anti-Proliferative Research Directions based on Computational Predictions

Computational studies have explored this compound's potential anti-proliferative activities, particularly in the context of Non-Small Cell Lung Carcinoma (NSCLC). This compound (PubChem CID: 130118) was included in a molecular docking study aimed at identifying compounds from mangrove plants as potential therapeutic agents for NSCLC amazonaws.comamazonaws.comresearchgate.net. This study focused on the epidermal growth factor receptor (EGFR) as a target protein amazonaws.comamazonaws.comresearchgate.net. The docking results indicated that this compound exhibited a binding energy of -7.81 kcal/mol to the EGFR receptor amazonaws.comresearchgate.net. While this binding energy was lower than that of the comparative drug Gefitinib (B1684475) (-8.62 kcal/mol), the study concluded that this compound, along with other tested natural compounds, holds potential for further development as a treatment for NSCLC amazonaws.comresearchgate.net. This suggests a direction for future research into its anti-proliferative mechanisms, potentially involving EGFR inhibition.

Analytical Chemistry and Advanced Characterization Techniques for Heritonin Research

Chromatographic Separation Techniques for Heritonin and its Precursors

Chromatographic methods are fundamental to the isolation and purification of this compound from its natural source and for the separation of intermediates during its chemical synthesis. Given the complexity of the molecular structure of sesquiterpenoids, specialized chromatographic techniques are often employed to achieve the desired purity.

Application of Silver Nitrate Chromatography in Synthetic Intermediates

Silver nitrate chromatography is a powerful affinity chromatography technique used for the separation of unsaturated compounds. This method is based on the reversible formation of polar charge-transfer complexes between silver ions (Ag+) and the π-electrons of double bonds in alkenes. The strength of this interaction is dependent on the steric accessibility and the number of double bonds, allowing for the separation of compounds with subtle differences in their unsaturation.

While specific applications of silver nitrate chromatography to the synthetic intermediates of this compound are not extensively documented in publicly available literature, the technique is widely and effectively used for the separation of structurally related sesquiterpenoids and their precursors. For instance, silver nitrate impregnated silica gel (AgNO3-SiO2) has been successfully used in the separation of geometric isomers and in the purification of sesquiterpene lactones, a class of compounds to which this compound is related. This suggests that silver nitrate chromatography would be a highly valuable tool in a synthetic route towards this compound, particularly for the purification of olefinic intermediates where traditional silica gel chromatography may not provide adequate resolution.

The utility of this technique is highlighted in the separation of various sesquiterpenes, where the differential interaction of their double bonds with silver ions allows for their effective separation. This method is particularly advantageous for separating isomers or closely related compounds that differ only in the position or geometry of a double bond, a common challenge in the synthesis of complex natural products.

Spectroscopic Methodologies for Structural Elucidation

The determination of the precise atomic connectivity and stereochemistry of this compound was accomplished through the application of various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were pivotal in the original structure elucidation by Miles et al. in 1989.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy was instrumental in identifying the number and types of protons present in the molecule, as well as their connectivity through spin-spin coupling.

The original ¹H NMR data for this compound, recorded at 200 MHz in deuterated chloroform (CDCl₃), revealed distinct signals that could be assigned to the various protons in the molecule acs.org. The chemical shifts (δ) are reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard.

Proton Chemical Shift (δ, ppm) Multiplicity
H-1 6.84 s
H-4 7.41 s
OCH₃ 3.91 s
CH₃ at C-1 2.12 s
CH₃ at C-5 1.25 d
CH₃ at C-8 2.38 s

Table 1: ¹H NMR Chemical Shifts of this compound (200 MHz, CDCl₃) acs.org

The data from the ¹H NMR spectrum, including the chemical shifts and coupling patterns, allowed for the assignment of protons to specific positions within the this compound structure. For example, the singlets at 6.84 and 7.41 ppm are characteristic of aromatic protons, while the doublet at 1.25 ppm indicates a methyl group adjacent to a methine proton. The singlets for the methoxy (B1213986) and the other two methyl groups provided further crucial pieces of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the initial study of this compound, mass spectrometry was used to establish its molecular formula as C₁₆H₁₈O₃ acs.org. This was determined from the molecular ion peak (M⁺) in the mass spectrum.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. While the detailed fragmentation of this compound was not extensively reported in the initial publication, the molecular ion peak is a critical piece of data that, in conjunction with NMR data, confirms the proposed structure. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, further confirming the elemental composition.

Future Perspectives and Emerging Research Avenues for Heritonin

Elucidation of Complete Biosynthetic Pathway

Despite Heritonin's identification as a natural product from Heritiera littoralis, the intricate details of its complete biosynthetic pathway remain largely unelucidated. A thorough understanding of this pathway is paramount for several reasons, including enabling sustainable production, facilitating enzyme engineering for pathway manipulation, and guiding the biosynthesis of novel this compound derivatives.

Future research will likely employ a multi-omics approach, combining genomics, transcriptomics, and metabolomics to identify the genes encoding the enzymes responsible for this compound synthesis within Heritiera littoralis. Isotope labeling studies, using ¹³C or ²H precursors, can trace the metabolic flow and confirm proposed intermediate structures. This will allow for the identification of key enzymatic steps, such as cyclization reactions, oxygenation, and methylation, which are characteristic of sesquiterpenoid biosynthesis. For instance, the pathway is hypothesized to initiate from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, leading to the formation of farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes. Subsequent enzymatic transformations, including cyclization and oxidative modifications, would then lead to the complex naphtho[2,1-b]furan-2(3aH)-one core of this compound.

Table 1: Proposed Research Stages for Biosynthetic Pathway Elucidation

StageObjectiveKey TechniquesExpected Outcome
1. Gene Discovery Identify genes encoding biosynthetic enzymes.RNA-Seq, Genome Sequencing, ProteomicsCandidate enzyme genes and their protein sequences.
2. Enzyme Characterization Confirm enzyme function and substrate specificity.Heterologous Expression, in vitro Assays, CrystallographyFunctional enzymes and their roles in the pathway.
3. Pathway Reconstruction Map the complete enzymatic cascade.Isotope Labeling, Metabolite ProfilingDetailed biosynthetic map with intermediates.
4. Pathway Engineering Manipulate the pathway for enhanced production.CRISPR-Cas9, Synthetic BiologyOptimized production in host organisms.

Design and Synthesis of Advanced this compound Analogues with Enhanced Specificity

The existence of established synthetic routes for this compound nih.govresearchgate.netrsc.orgrsc.orgncl-india.orgrsc.orgncl.res.inrsc.orgscilit.com provides a robust foundation for the rational design and synthesis of advanced analogues. The primary objective of this avenue is to develop derivatives with enhanced specificity for particular biological targets, potentially mitigating off-target effects and exploring novel bioactivities beyond its piscicidal action.

Strategies for analogue design will involve systematic structural modifications of the this compound scaffold. This includes altering the furan (B31954) ring, modifying the methoxy (B1213986) group, or introducing substituents on the naphthalene (B1677914) core. Structure-Activity Relationship (SAR) studies, guided by computational modeling, will be crucial in identifying key pharmacophores and understanding how structural changes impact biological activity. For example, modifications could focus on improving binding affinity to specific receptors or enzymes, or enhancing bioavailability and metabolic stability.

Advanced synthetic methodologies, such as asymmetric synthesis, flow chemistry, and late-stage functionalization, will be employed to efficiently access a diverse library of analogues. These techniques enable precise control over stereochemistry and offer more sustainable and scalable synthetic pathways.

Table 2: Hypothetical this compound Analogues and Targeted Modifications

Analogue TypeStructural Modification ExampleRationale for ModificationPotential Impact
Aryl-substituted Introduction of halogen or alkyl groups on the aromatic ring.Modulate lipophilicity, electronic properties, and receptor binding.Improved potency, altered selectivity.
Furan-modified Opening of the furan ring, or substitution of the lactone.Explore conformational flexibility, new binding interactions.Enhanced target specificity, reduced toxicity.
Methoxy-altered Replacement of methoxy with other alkoxy or hydroxyl groups.Investigate hydrogen bonding and metabolic stability.Improved pharmacokinetics, modified activity profile.
Stereoisomeric Synthesis of enantiomers or diastereomers.Determine stereochemical requirements for activity.Identify more active or selective isomers.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Key applications of AI and ML in this compound research include:

Target Identification and Prediction: AI algorithms can analyze genomic, proteomic, and phenotypic data to predict novel biological targets for this compound or its analogues, expanding its therapeutic potential beyond its known piscicidal activity successive.techwjgnet.com.

Structure-Activity Relationship (SAR) Modeling: ML models can be trained on experimental data of this compound and its analogues to predict the activity of newly designed compounds, significantly reducing the need for extensive in vitro and in vivo testing roche.comnih.gov.

De Novo Design of Analogues: Generative AI models can design novel this compound-like molecular structures with desired properties, such as improved potency, selectivity, or reduced environmental impact, by exploring vast chemical spaces roche.comsuccessive.tech.

Biosynthetic Pathway Prediction: AI can assist in predicting missing enzymatic steps or alternative biosynthetic routes for this compound, particularly when experimental data is limited, by analyzing known metabolic pathways of related compounds wjgnet.com.

Retrosynthesis Planning: ML-powered tools can optimize synthetic routes for this compound and its complex analogues, identifying the most efficient and sustainable chemical transformations nih.gov.

Eco-friendly and Sustainable Production of this compound and its Derivatives

The current reliance on extraction from the mangrove plant Heritiera littoralis for this compound production presents inherent limitations, including potential environmental impact from harvesting and variable yields medchemexpress.com. Future research will prioritize the development of eco-friendly and sustainable production methods for this compound and its derivatives.

Key strategies for sustainable production include:

Synthetic Biology and Metabolic Engineering: Engineering microbial cell factories (e.g., yeast, E. coli) or plant cell cultures to biosynthesize this compound offers a highly sustainable and scalable alternative nih.govcas.org. By introducing or optimizing the necessary biosynthetic genes, these engineered organisms can produce this compound in controlled bioreactor environments, minimizing land use and environmental impact.

Green Chemistry Principles in Chemical Synthesis: For chemically synthesized this compound and its analogues, the adoption of green chemistry principles is crucial researchgate.netmdpi.com. This involves designing synthetic routes that minimize waste, utilize less hazardous chemicals, employ renewable feedstocks, and maximize atom economy. Examples include solvent-free reactions, reactions in benign solvents (e.g., water, supercritical CO₂), and the use of heterogeneous catalysts.

Biocatalysis: Utilizing enzymes as catalysts for specific steps in the chemical synthesis of this compound or its derivatives can significantly improve reaction efficiency, selectivity, and reduce energy consumption and waste generation cas.org.

Advanced Green Extraction and Purification: For natural product extraction, implementing green extraction techniques such as supercritical fluid extraction (SFE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) can reduce solvent consumption, energy input, and extraction time, leading to a more environmentally sound isolation process mdpi.com.

These sustainable approaches aim to ensure a consistent and environmentally responsible supply of this compound and its analogues for future research and potential applications.

Table 3: Comparison of this compound Production Methods

MethodAdvantagesChallengesSustainability Impact
Plant Extraction Natural source.Variable yield, environmental impact, resource depletion.Low, dependent on harvesting practices.
Chemical Synthesis Scalable, structural diversity.Potentially high solvent/energy use, waste generation.Moderate, can be improved with green chemistry.
Synthetic Biology/Microbial Fermentation High yield, controlled environment, renewable feedstocks.Complex pathway engineering, optimization challenges.High, minimal environmental footprint.

Q & A

Q. What established methodologies are recommended for identifying and quantifying Heritonin in complex biological matrices?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) paired with tandem mass spectrometry (MS/MS) for high sensitivity and specificity in detecting this compound metabolites .
  • For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly for distinguishing this compound from structurally analogous compounds .
  • Sample preparation : Include enzymatic digestion (e.g., using trypsin for protein-bound this compound) and solid-phase extraction to reduce matrix interference .

Q. Which in vitro models are most suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Cell lines : Use human hepatocyte models (e.g., HepG2) for metabolic studies or cancer cell lines (e.g., MCF-7 for breast cancer) for efficacy screening .
  • Assay selection :
    • MTT assay for cytotoxicity.
    • Western blotting for protein expression changes (e.g., apoptosis markers like caspase-3) .
  • Include positive/negative controls and triplicate replicates to mitigate batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s mechanism of action across studies?

Methodological Answer:

  • Conduct comparative dose-response studies to identify threshold effects (e.g., hormetic vs. linear responses) .
  • Perform meta-analyses of existing data to isolate variables causing discrepancies (e.g., differences in cell culture media or animal strains) .
  • Structural dynamics analysis : Use molecular docking simulations to evaluate this compound’s binding affinity under varying pH or cofactor conditions .

Q. What experimental design considerations are critical for studying this compound’s pharmacokinetics in multi-organ systems?

Methodological Answer:

  • Multi-compartment modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate organ-specific absorption (e.g., intestinal vs. hepatic uptake) .
  • Interspecies scaling : Adjust for metabolic rate differences between rodents and humans using allometric equations (e.g., body surface area normalization) .
  • Analytical validation : Ensure LC-MS/MS methods are cross-validated in plasma, liver, and kidney tissues to account for matrix effects .

Q. How can researchers optimize this compound’s stability in long-term in vivo studies?

Methodological Answer:

  • Formulation strategies :
    • Use cyclodextrin-based encapsulation to enhance aqueous solubility .
    • Test pH-adjusted buffers (e.g., citrate buffer at pH 6.5) to prevent hydrolysis .
  • Storage protocols : Store samples at −80°C with antioxidants (e.g., 0.1% ascorbic acid) to minimize oxidative degradation .

Methodological Frameworks for Rigorous Inquiry

What frameworks ensure this compound research questions meet academic rigor (e.g., FINER criteria)?

Guidance:

  • Apply the FINER framework to evaluate questions:
    • Feasible: Can the study be completed with available resources?
    • Novel: Does it address gaps (e.g., this compound’s effect on non-canonical pathways)?
    • Ethical: Adhere to NIH guidelines for preclinical trials (e.g., humane endpoints in animal studies) .
  • Use PICOT for clinical hypotheses: Population (e.g., age-specific cohorts), Intervention (this compound dosage), Comparison (placebo/standard therapy), Outcome (surrogate markers), Timeframe .

Data Management and Reproducibility

Q. How should this compound research data be curated to meet FAIR principles?

Best Practices:

  • Metadata : Include experimental conditions (e.g., humidity, solvent purity) and instrument calibration logs .
  • Repository selection : Use discipline-specific databases (e.g., ChEMBL for compound bioactivity) with persistent identifiers (DOIs) .
  • Raw vs. processed data : Publish raw spectra/NMR files in supplementary materials, with processed data (e.g., chromatograms) in the main text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.